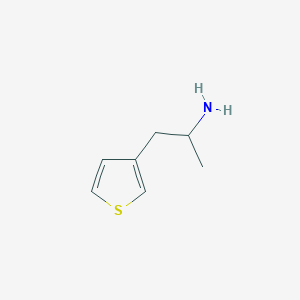

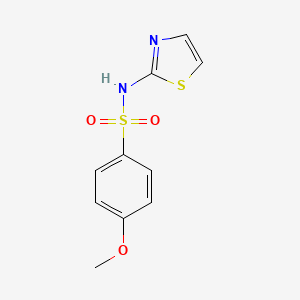

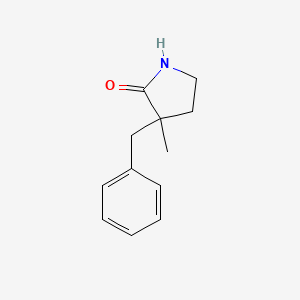

![molecular formula C11H12N2O2 B2537783 2-丙氧基-4H-吡啶并[1,2-a]嘧啶-4-酮 CAS No. 94882-00-5](/img/structure/B2537783.png)

2-丙氧基-4H-吡啶并[1,2-a]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one” is a derivative of 4H-pyrido[1,2-a]pyrimidin-4-one . The 4H-pyrido[1,2-a]pyrimidin-4-one family exhibits versatile biological activities, such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition .

Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance . Another method for the multicomponent synthesis of substituted 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives, starting from 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes, in moderate to good yields has been developed .Chemical Reactions Analysis

The chemical reactions involving 4H-pyrido[1,2-a]pyrimidin-4-one include C-3 chalcogenation (sulfenylation and selenylation) to synthesize diversely orchestrated 3-ArS/ArSe derivatives . Other reactions include Pd catalyzed direct arylation and alkenylation of 4H-pyrido[1,2-a]pyrimidin-4-one through CH bond functionalization .科学研究应用

醛糖还原酶抑制和抗氧化活性

2-丙氧基-4H-吡啶并[1,2-a]嘧啶-4-酮衍生物已被鉴定为选择性醛糖还原酶抑制剂,在微摩尔/亚微摩尔范围内表现出活性。这些衍生物,特别是那些带有苯酚或邻苯二酚部分的衍生物,还表现出显着的抗氧化特性,表明在氧化应激相关疾病中具有潜在的治疗应用 (La Motta 等,2007).

合成和结构应用

吡啶并[1,2-a]嘧啶-4-酮(一组结构相关的化合物)的合成已通过各种方法进行了优化。这些方法包括无溶剂合成(对环境更友好)和使用不同的催化剂来提高产率和官能团耐受性。这些进步有助于这些化合物更广泛地用于研究和潜在的治疗应用 (Roslan 等,2015),(Yan 等,2014).

生物活性

多项研究集中于探索吡啶并[1,2-a]嘧啶-4-酮衍生物的生物活性。这些包括它们作为抗疟剂的潜力及其镇痛特性的探索。此类研究对于识别新的治疗化合物及其作用机制至关重要 (Mane 等,2014),(Ukrainets 等,2015).

绿色化学方法

开发吡啶并[1,2-a]嘧啶-4-酮的绿色化学合成方法强调了在化学研究中环境可持续实践的重要性。在现代化学合成中,使用无毒溶剂和最大程度减少废物副产物等技术变得越来越重要 (Alam 等,2016).

未来方向

The future directions for the research on 4H-pyrido[1,2-a]pyrimidin-4-one derivatives include further CH bond functionalization reactions on 4H-pyrido[1,2-a]pyrimidin-4-one . Another direction could be the development of a previously unknown heterocyclic system by combining active pyridopyrimidine, aromatic aldehyde, and β-naphthol moieties to provide a better spectrum of antimicrobial activity .

属性

IUPAC Name |

2-propoxypyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-7-15-10-8-11(14)13-6-4-3-5-9(13)12-10/h3-6,8H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWLEQHYPMISKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=O)N2C=CC=CC2=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

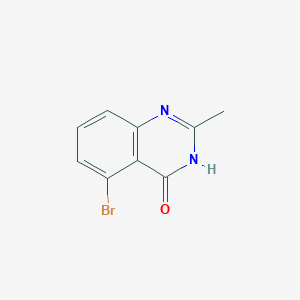

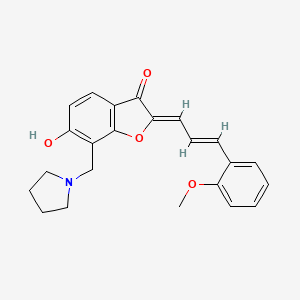

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2537700.png)

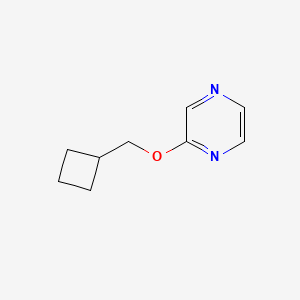

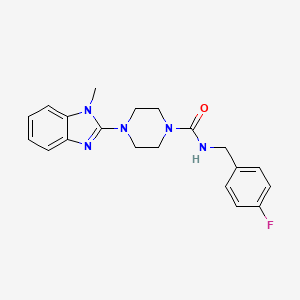

![N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2537701.png)

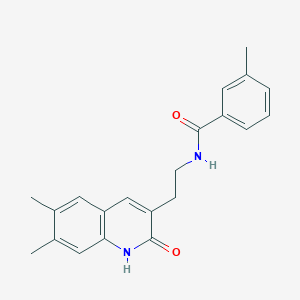

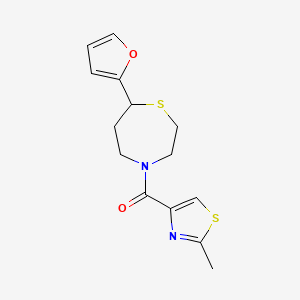

![1-[(3,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2537715.png)

![(3Z)-3-[(4-bromophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2537723.png)